molecular formula C7H9NO2 B8697431 6-ethyl-4-hydroxypyridin-2(1H)-one

6-ethyl-4-hydroxypyridin-2(1H)-one

Cat. No.: B8697431
M. Wt: 139.15 g/mol
InChI Key: AWNJDYBSAMGSGO-UHFFFAOYSA-N
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Description

6-Ethyl-4-hydroxypyridin-2(1H)-one is a pyridinone derivative characterized by a hydroxyl group at position 4 and an ethyl substituent at position 4.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

6-ethyl-4-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C7H9NO2/c1-2-5-3-6(9)4-7(10)8-5/h3-4H,2H2,1H3,(H2,8,9,10)

InChI Key

AWNJDYBSAMGSGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=O)N1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridin-2(1H)-one derivatives vary widely in substituent patterns, which significantly influence their properties. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Synthesis Yield (%) Key Properties/Activities Reference
6-Ethyl-4-hydroxypyridin-2(1H)-one 6-Ethyl, 4-Hydroxy Not reported Hypothetical: Moderate solubility due to ethyl; H-bonding via -OH -
4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p) 4-Heptafluoropropyl, 6-Me 23 Crystalline, acute toxicity tested in rodents
5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (6) 5,6-Dimethyl, 4-CF3 19 Analgesic activity (thermal pain model in mice)
CP20 (1,2-dimethyl-3-hydroxypyridin-4-one) 1,2-Dimethyl, 3-Hydroxy - High O-glucuronidation (85% in humans), iron chelation
Compound 9a (Ethyl 2-methyl-6-oxo-4-phenyl-5-benzoylamino-1,6-dihydropyridine-3-carboxylate) 4-Phenyl, 5-Benzoylamino 84 Antioxidant activity, high yield via POCl3-mediated cyclization
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF3) and heptafluoropropyl groups (as in 4p and compound 6) enhance metabolic stability but reduce synthetic yields (19–23%) due to steric and electronic challenges .
  • Hydroxyl Groups: The 4-hydroxyl group in the target compound may increase hydrogen bonding and acidity, analogous to CP20’s 3-hydroxyl group, which undergoes extensive glucuronidation (44–85% in vivo) .
Table 2: Catalyst-Dependent Yields for Analogous Compounds
Compound Class Catalyst Yield (%) Reference
3,4-Dihydropyrimidin-2(1H)-ones Heterogeneous Cat. 1 92.5
3,4-Dihydropyrimidin-2(1H)-ones Heterogeneous Cat. 2 91.5
Oxazolo[5,4-b]pyridines (7a–e) POCl3 23–47
  • One-Pot Synthesis: High yields (>90%) for dihydropyrimidinones suggest efficient protocols for related pyridinones, though the target compound’s synthesis may require optimization for ethyl and hydroxyl substituents .
  • Oxidation Routes: Dihydropyridines (e.g., compound 4a) oxidize to pyridinones under mild conditions (e.g., air exposure), a pathway relevant to the target compound’s synthesis .
Analgesic and Antioxidant Activity:
  • Compound 6 (5,6-dimethyl-4-CF3) showed analgesic effects in mice, suggesting that bulky substituents at positions 4–6 enhance CNS activity .
Metabolic Stability:
  • CP20’s 3-hydroxyl group undergoes rapid glucuronidation, reducing bioavailability. The target compound’s 4-hydroxyl group may face similar phase II metabolism, necessitating prodrug strategies for therapeutic use .

Preparation Methods

Vilsmeier–Haack Formylation and Cyclocondensation

The Vilsmeier–Haack reaction, a classical formylation technique, has been adapted for synthesizing pyridinone derivatives. Hassanin and Hany demonstrated its utility in constructing the pyrano[3,2-c]quinoline scaffold, where 3-(1-ethyl-4-hydroxy-2-oxo-(1H)-quinolin-3-yl)-3-oxopropanoic acid undergoes formylation to yield a carboxaldehyde intermediate . For 6-ethyl-4-hydroxypyridin-2(1H)-one, a similar strategy could involve:

  • Formylation of Ethyl-Substituted Precursors : Reacting ethyl-containing β-keto esters with the Vilsmeier reagent (POCl₃/DMF) introduces an aldehyde group at the γ-position.

  • Cyclization : Intramolecular cyclization under acidic conditions forms the pyridinone core.

Reaction conditions from analogous studies show yields of 65–75% when using stoichiometric POCl₃ at 80–100°C . A key challenge is regioselectivity, as competing pathways may lead to isomeric byproducts.

Cyclocondensation of Ethyl Cyanoacetate with Trimethyl Orthoacetate

A patent by CN102993088A outlines a cost-effective route to 4-hydroxy-2-pyridone derivatives using ethyl cyanoacetate and trimethyl orthoacetate . Adapting this method for 6-ethyl substitution involves:

Ethyl cyanoacetate+Trimethyl orthoacetaterefluxEthyl 2-cyano-3-methoxy-2-butenoateDMF dimethyl acetalEthyl 2-cyano-3-methoxy-5-(dimethylamino)-2,4-pentadienoate\text{Ethyl cyanoacetate} + \text{Trimethyl orthoacetate} \xrightarrow{\text{reflux}} \text{Ethyl 2-cyano-3-methoxy-2-butenoate} \xrightarrow{\text{DMF dimethyl acetal}} \text{Ethyl 2-cyano-3-methoxy-5-(dimethylamino)-2,4-pentadienoate}

Cyclization in 80% acetic acid yields ethyl 4-methoxy-2-pyridone-3-carboxylate, which undergoes demethylation and decarboxylation with HBr to produce 4-hydroxy-2-pyridone . Introducing an ethyl group at the 6-position would require modifying the orthoacetate reagent to include ethyl substituents. This method achieves an overall yield of 56–66% for related structures .

Palladium-Catalyzed Intramolecular Cyclization

CN108383781B describes a palladium-catalyzed synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, highlighting the efficacy of PdCl₂ in facilitating cyclization under pressure . For this compound, the proposed pathway involves:

  • Synthesis of N-(4-Ethoxyphenyl)-3-chloropropenamide : Reacting p-ethoxyaniline with 3-chloropropionyl chloride.

  • Cyclization : Using PdCl₂ (5 mol%) in tetrahydrofuran at 100–110°C under 3–5 kg pressure induces intramolecular cyclization and deethylation.

This method offers a 93% yield for intermediate steps and avoids harsh demethylation conditions . The ethyl group is introduced via the ethoxy substituent on the aniline precursor, which is cleaved during cyclization.

Alkylation of 4-Hydroxypyridin-2(1H)-one

Post-synthetic modification via alkylation is a viable route. VulcanChem’s data on 1-ethyl-4-hydroxypyridin-2(1H)-one suggests that alkylating the pyridinone nitrogen with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) can introduce the ethyl group .

4-Hydroxypyridin-2(1H)-one+CH₃CH₂IDMF, K₂CO₃This compound\text{4-Hydroxypyridin-2(1H)-one} + \text{CH₃CH₂I} \xrightarrow{\text{DMF, K₂CO₃}} \text{this compound}

Yields for analogous N-alkylations range from 45–60%, with selectivity challenges arising from competing O-alkylation .

Demethylation of Methoxy-Substituted Intermediates

Methoxy-protected intermediates, such as ethyl 4-methoxy-2-pyridone-3-carboxylate , can be demethylated using hydrobromic acid (48% HBr in AcOH) at reflux. For 6-ethyl derivatives, introducing the ethyl group prior to demethylation ensures regiochemical fidelity.

Ethyl 4-methoxy-6-ethyl-2-pyridone-3-carboxylateHBr, AcOHThis compound\text{Ethyl 4-methoxy-6-ethyl-2-pyridone-3-carboxylate} \xrightarrow{\text{HBr, AcOH}} \text{this compound}

This step typically achieves >80% conversion, with decarboxylation occurring concurrently .

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Vilsmeier–HaackPOCl₃, DMF65–75%High regioselectivityRequires toxic reagents
CyclocondensationEthyl cyanoacetate56–66%Cost-effective, scalableMulti-step, low atom economy
Pd-Catalyzed CyclizationPdCl₂, p-ethoxyaniline93%High yield, mild conditionsHigh-pressure equipment needed
AlkylationEthyl iodide, K₂CO₃45–60%Simple post-modificationCompeting O-alkylation
DemethylationHBr, AcOH>80%Efficient deprotectionHarsh acidic conditions

Q & A

Q. What are the optimal synthetic routes for 6-ethyl-4-hydroxypyridin-2(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves alkylation or condensation reactions. For example:

  • Alkylation of pyridinone derivatives with ethyl halides under basic conditions (e.g., sodium hydroxide in ethanol) is a common approach .
  • One-pot multicomponent reactions using ketones or aldehydes as starting materials can improve efficiency. demonstrates yields ranging from 19% to 67% depending on substituents and catalysts (e.g., palladium on carbon for reductions) .

Key Parameters:

Reaction TypeReagents/ConditionsYield (%)Reference
AlkylationEthyl bromide, NaOH, ethanol, reflux45–60
MulticomponentTrifluoromethyl ketone, base, 80°C23–67
ReductionH₂, Pd/C, ethanol36

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions. For example, used single-crystal X-ray diffraction (SC-XRD) to resolve tautomeric forms of 4-hydroxy-6-methylpyridin-2(1H)-one, complementing NMR data .
  • Infrared (IR) Spectroscopy: Identifies hydroxyl and carbonyl stretches (e.g., 1650–1700 cm⁻¹ for pyridinone C=O) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

Recommendation: Cross-validate spectral data with SC-XRD to resolve ambiguities in tautomerism or hydrogen bonding .

Q. How can researchers assess the basic biological activity of this compound?

Methodological Answer:

  • In vitro assays: Test antimicrobial activity using broth microdilution (e.g., against E. coli or S. aureus), as demonstrated for dihydropyrimidinone derivatives in and .
  • Toxicity screening: Acute toxicity in Sprague–Dawley rats (e.g., LD₅₀ determination) and analgesic activity via hot-plate tests () .
  • Docking studies: Use computational tools to predict interactions with biological targets (e.g., enzymes or receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for tautomeric forms of this compound?

Methodological Answer:

  • SC-XRD vs. NMR: highlights discrepancies between NMR (solution state) and SC-XRD (solid state) due to tautomerism. Use variable-temperature NMR to study equilibrium shifts .
  • DFT Calculations: Predict tautomeric stability using computational models (e.g., B3LYP/6-31G* basis set) to correlate with experimental data .

Q. What mechanistic insights explain substituent effects on the biological activity of this compound derivatives?

Methodological Answer:

  • Electron-withdrawing groups (EWGs): Trifluoromethyl groups () enhance metabolic stability but may reduce solubility, impacting bioavailability .
  • Hydrogen-bonding motifs: The hydroxyl group at position 4 facilitates interactions with target proteins (e.g., kinase active sites), as seen in dihydropyrimidinone derivatives () .
  • Structure-Activity Relationship (SAR): Systematic substitution at positions 4 and 6 (e.g., ethyl vs. methyl) can optimize potency and selectivity .

Q. What strategies enable regioselective functionalization of this compound for targeted drug design?

Methodological Answer:

  • Directed ortho-metalation: Use directing groups (e.g., hydroxyl) to control substitution patterns. achieved regioselective bromination at position 5 using sodium hypobromite .
  • Protection/Deprotection: Temporarily block the hydroxyl group with silyl ethers to direct reactions to the ethyl side chain .
  • Cross-coupling reactions: Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic substituents () .

Data Contradiction Analysis Example
Issue: Conflicting reports on the analgesic efficacy of this compound derivatives.
Resolution:

  • Compare dosing regimens (e.g., 10 mg/kg vs. 50 mg/kg in rodent models) .
  • Evaluate pharmacokinetic parameters (e.g., half-life, bioavailability) to explain efficacy variations.

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